1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea
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Description
1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea is a useful research compound. Its molecular formula is C23H22ClN5O4S and its molecular weight is 499.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
1,2-Oxazines and related compounds, like benzoxazines, have been studied for their potential in medicinal chemistry due to their interesting chemical properties and synthetic applications. The synthesis of such compounds often involves cyclization reactions and dehydration processes. They have been utilized as chiral synthons and have roles in various chemical reactions, indicating their versatility in synthetic chemistry and potential medicinal applications (Sainsbury, 1991).
The synthesis and biological significance of 2-(thio)ureabenzothiazoles (TBT and UBT) are also noteworthy. These compounds exhibit a broad spectrum of biological activities, making them important in medicinal chemistry. Some derivatives, like Frentizole, are used for treating diseases like rheumatoid arthritis and systemic lupus erythematosus. Other UBTs like Bentaluron and Bethabenthiazuron have applications as fungicides and herbicides (Rosales-Hernández et al., 2022).
Pharmacology and Drug Design
The synthesis and pharmacological evaluation of various piperazine and its analogues have been a subject of extensive research due to their diverse pharmacological activities. Many molecules containing piperazine have shown potential against a variety of health conditions, including Mycobacterium tuberculosis (MTB). Remarkably, these molecules displayed significant activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB, highlighting their importance in the field of drug design and pharmacology (Girase et al., 2020).
Therapeutic Applications and Drug Discovery
The importance of benzothiazines in drug discovery is also highlighted by their potential therapeutic applications. Compounds like Macozinone (a piperazine-benzothiazinone) are currently undergoing clinical studies for the treatment of tuberculosis (TB), showcasing the relevance of these compounds in modern drug discovery and development processes. The target of Macozinone is a key enzyme involved in the synthesis of essential polymers of the cell wall in the TB pathogen, Mycobacterium tuberculosis, demonstrating the specific and targeted action of these compounds in therapeutic applications (Makarov & Mikušová, 2020).
Properties
IUPAC Name |
1-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O4S/c24-16-2-1-3-17(11-16)25-22(31)27-23-26-18(13-34-23)21(30)29-8-6-28(7-9-29)12-15-4-5-19-20(10-15)33-14-32-19/h1-5,10-11,13H,6-9,12,14H2,(H2,25,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYBZNFCANLXDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CSC(=N4)NC(=O)NC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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